![molecular formula C14H17BN2O3 B13473425 [1-(oxan-2-yl)-3-phenyl-1H-pyrazol-5-yl]boronic acid](/img/structure/B13473425.png)
[1-(oxan-2-yl)-3-phenyl-1H-pyrazol-5-yl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(oxan-2-yl)-3-phenyl-1H-pyrazol-5-yl]boronic acid: is a boronic acid derivative that features a unique structure combining an oxane ring, a phenyl group, and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(oxan-2-yl)-3-phenyl-1H-pyrazol-5-yl]boronic acid typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving an appropriate diol.
Boronic Acid Formation:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, forming boronic esters or borates.
Reduction: Reduction reactions can target the oxane ring or the pyrazole ring, leading to various reduced derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nitrating agents for electrophilic aromatic substitution.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Reduced oxane or pyrazole derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The boronic acid group can inhibit serine proteases, making it useful in biochemical studies.
Medicine:
Drug Development:
Industry:
Material Science: Used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of [1-(oxan-2-yl)-3-phenyl-1H-pyrazol-5-yl]boronic acid primarily involves its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in various chemical and biological processes. The compound can target specific enzymes, such as serine proteases, by forming a covalent bond with the active site serine residue, thereby inhibiting the enzyme’s activity.
Comparación Con Compuestos Similares
Phenylboronic Acid: Lacks the oxane and pyrazole rings, making it less versatile.
Pyrazoleboronic Acid: Lacks the oxane and phenyl groups, limiting its applications.
Oxaneboronic Acid: Lacks the pyrazole and phenyl groups, reducing its reactivity.
Uniqueness: The combination of the oxane ring, phenyl group, and pyrazole ring in [1-(oxan-2-yl)-3-phenyl-1H-pyrazol-5-yl]boronic acid provides a unique set of chemical properties, making it more versatile and reactive compared to its simpler counterparts.
Propiedades
Fórmula molecular |
C14H17BN2O3 |
|---|---|
Peso molecular |
272.11 g/mol |
Nombre IUPAC |
[2-(oxan-2-yl)-5-phenylpyrazol-3-yl]boronic acid |
InChI |
InChI=1S/C14H17BN2O3/c18-15(19)13-10-12(11-6-2-1-3-7-11)16-17(13)14-8-4-5-9-20-14/h1-3,6-7,10,14,18-19H,4-5,8-9H2 |
Clave InChI |
YYLADYAZMCATMA-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=NN1C2CCCCO2)C3=CC=CC=C3)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


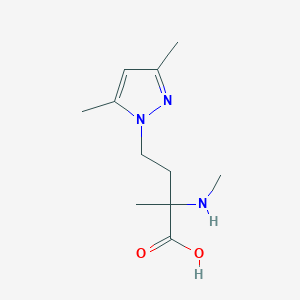
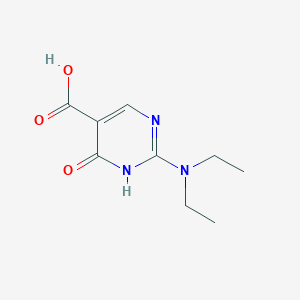
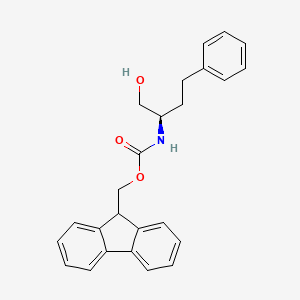
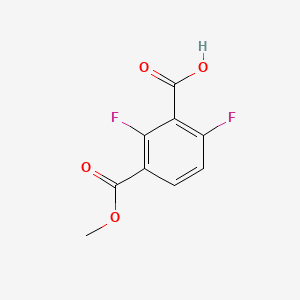
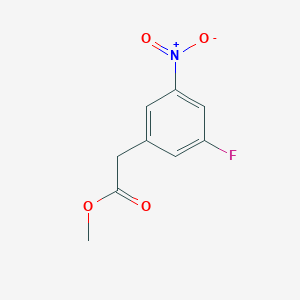
![N-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13473389.png)
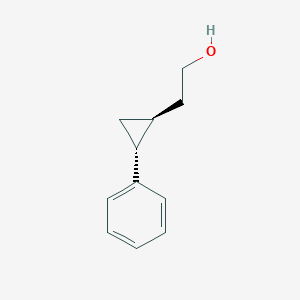
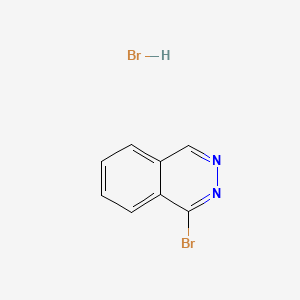


![tert-butyl N-[(1R)-1-(azetidin-3-yl)ethyl]carbamate](/img/structure/B13473424.png)
![2-{[2-Acetamido-5-(trifluoromethyl)phenyl]carbamoyl}-2-methylacetic acid](/img/structure/B13473433.png)
![3,3-Dimethyl-2-oxaspiro[4.5]decan-8-amine](/img/structure/B13473436.png)

